Z-Gly-Pro-PNA

説明

Z-Gly-Pro-PNA (ZGP) is an artificial peptide nucleic acid (PNA) developed by scientists at the University of Turin in Italy. ZGP is a modified form of the natural PNA, which is a synthetic molecule with a backbone composed of polyamide instead of the usual sugar-phosphate backbone of DNA and RNA. ZGP has been studied extensively due to its potential applications in biochemistry, medicine, and drug design.

科学的研究の応用

Application in Celiac Disease Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Celiac Disease .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for prolyl endopeptidase (PEP), an enzyme that hydrolyzes gluten immunogenic peptides (GIP). This has potential applications in celiac disease to reduce gluten immunogenic peptides .

Methods of Application or Experimental Procedures

The optimal conditions for the PEP enzyme in terms of activity and stability were examined using Z-Gly-Pro-pNA as substrates . The enzyme’s ability to degrade GIP in beer into smaller peptides was confirmed .

Results or Outcomes

The study identified a new microbial gluten-degrading prolyl endopeptidase with potential to reduce gluten immunogenicity by neutralizing its antigenic epitopes . The recombinant enzyme shows PEP activity with standard chromogenic substrates, works optimally at pH 8.0 and 30°C and remains stable at pH 6.0 and 50°C .

Application in Food Processing and Brewing Industries

Specific Scientific Field

This application falls under the field of Biotechnology , specifically in Food Processing and Brewing Industries .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for measuring the inhibitory activity of prolyl endopeptidase (PEP), an enzyme that is commercially important and used in several food processing and brewing industries .

Methods of Application or Experimental Procedures

The enzyme from Aspergillus oryzae was found to possess higher affinity for larger substrates, implying that it could be used in the hydrolysis of intact casein .

Results or Outcomes

The study demonstrated that a prolyl endopeptidase purified from Aspergillus oryzae is able to hydrolyze intact casein . This could open new opportunities for the discovery and use of novel, efficient, and cost-effective prolyl endopeptidases .

Application in Diabetes Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Diabetes .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme that plays a significant role in glucose metabolism . This has potential applications in diabetes research, particularly in the development of DPP IV inhibitors .

Methods of Application or Experimental Procedures

The inhibitory activity of DPP IV was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by DPP IV was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain proteins show good DPP IV inhibitory activity in vitro, and have the ability to inhibit DPP IV from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new treatments for diabetes .

Application in Food Processing

Specific Scientific Field

This application falls under the field of Food Science and Technology .

Summary of the Application

Z-Gly-Pro-PNA is used as a supplement in hydrolysate solution for determining the prolyl endopeptidase inhibitory activity assay . This has potential applications in food processing, particularly in the development of food products for individuals with specific dietary needs .

Methods of Application or Experimental Procedures

The inhibitory activity of prolyl endopeptidase was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by the enzyme was observed in the presence of potential inhibitors .

Results or Outcomes

The study demonstrated that certain hydrolysates show good prolyl endopeptidase inhibitory activity in vitro, and have the ability to inhibit the enzyme from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new food products for individuals with specific dietary needs .

Application in Obesity and Diabetes Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Obesity and Diabetes .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme that plays a significant role in glucose metabolism . This has potential applications in obesity and diabetes research, particularly in the development of DPP IV inhibitors .

Results or Outcomes

The study demonstrated that certain proteins show good DPP IV inhibitory activity in vitro, and have the ability to inhibit DPP IV from degrading Z-Gly-Pro-PNA . This could potentially lead to the development of new treatments for obesity and diabetes .

Application in Prostate-Specific Antigen Activation

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Prostate-Specific Antigen Activation .

Summary of the Application

Z-Gly-Pro-PNA is used as a substrate in prostate-specific antigen (PSA) activation protease assay for determining enterokinase-PSA-trypsin (EK-PSA-TRP) activity .

Methods of Application or Experimental Procedures

The EK-PSA-TRP activity was measured using Z-Gly-Pro-PNA as a substrate . The degradation rate of the substrate by the enzyme was observed .

Results or Outcomes

The study demonstrated that Z-Gly-Pro-PNA can be used to perform kinetic experiments and measure the pancreatic trypsin activity chromogenically .

特性

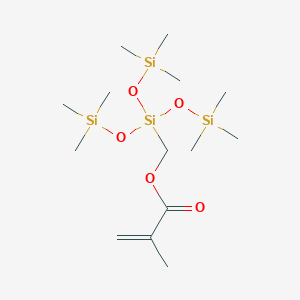

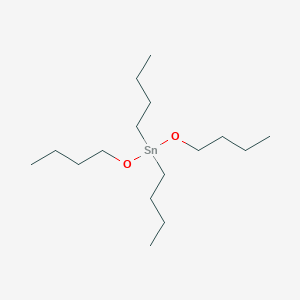

IUPAC Name |

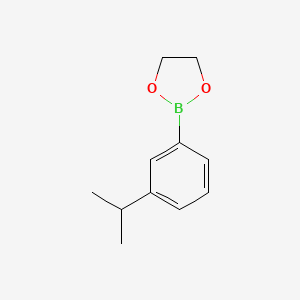

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSFKPOIVELPQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585043 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-Pro-PNA | |

CAS RN |

65022-15-3 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)